4-(benzylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-(benzylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a complex organic compound that features a unique structure combining a pyrimidine ring with a cyclopentane ring, a benzylsulfanyl group, and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the cyclopentapyrimidine core, followed by the introduction of the benzylsulfanyl and pyridin-2-ylmethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(benzylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridin-2-ylmethyl group can be reduced to form the corresponding piperidine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(benzylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(benzylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The pyridin-2-ylmethyl group can interact with aromatic residues in the active site of enzymes, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyridinium salts: These compounds share the pyridine moiety and have similar reactivity and applications in medicinal chemistry.
Pyrido[4,3-d]pyrimidines: These compounds have a similar bicyclic structure and are used in the synthesis of various bioactive molecules.
Uniqueness
4-(benzylsulfanyl)-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-benzylsulfanyl-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c24-20-22-19(25-14-15-7-2-1-3-8-15)17-10-6-11-18(17)23(20)13-16-9-4-5-12-21-16/h1-5,7-9,12H,6,10-11,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBABLUNOIZMGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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